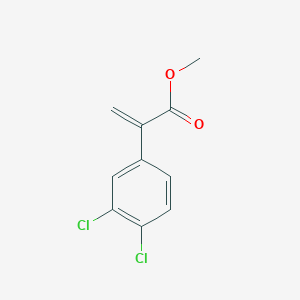

Methyl 2-(3,4-dichlorophenyl)acrylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 2-(3,4-dichlorophenyl)acrylate is a chemical compound that is part of a broader class of acrylates, which are known for their reactivity and utility in polymer science. While the specific compound is not directly mentioned in the provided papers, we can infer its properties and reactivity based on closely related compounds such as methyl acrylate and its derivatives.

Synthesis Analysis

The synthesis of related acrylate compounds often involves the reaction of acrylate with various reagents to introduce different functional groups. For example, the synthesis of Methyl 2-(bicyclo[3.1.0)hex-1-yl)acrylate was achieved through a series of reactions including cyclopropanation, oxidation, and Wittig olefination . Similarly, the synthesis of other acrylate derivatives, such as 3-hydroxy-4-acetylphenyl methacrylate, involves copolymerization in the presence of an initiator like benzoyl peroxide . These methods could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reagents to introduce the 3,4-dichlorophenyl group.

Molecular Structure Analysis

The molecular structure of acrylate derivatives can be quite complex, as seen in the crystal structure analysis of methyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(pyrimidin-2-ylamino)acrylate . This compound crystallizes in the triclinic space group with specific lattice parameters, and the molecules are packed in the crystal structure by weak intermolecular interactions. The molecular structure and conformation of methyl acrylate itself have been studied using gas electron diffraction and ab initio calculations, revealing the existence of s-cis and s-trans conformers . These studies provide a foundation for understanding the structural aspects of this compound.

Chemical Reactions Analysis

Acrylates are known to undergo various chemical reactions, including polymerization and copolymerization. The radical homopolymerization of acrylate derivatives can lead to polymers with specific properties, such as a high glass transition temperature . Copolymerization reactions, as seen with methyl acrylate and other monomers, are used to synthesize copolymers with tailored thermal properties . Additionally, acrylates can participate in hydrocarbonylation reactions, as demonstrated by the hydrocarbonylation of methyl acrylate with CO and H2O .

Physical and Chemical Properties Analysis

The physical and chemical properties of acrylate derivatives are influenced by their molecular structure. For instance, the intrinsic viscosities and thermal properties of copolymers derived from acrylates are topics of interest in polymer science . The crystal structure of methyl acrylate provides insights into the planarity of the molecule and its intramolecular bond distances and angles, which are relevant for understanding the properties of the solid state . These properties are essential for the practical application of acrylates in various industries.

Applications De Recherche Scientifique

Copolymerization and Leather Industry Applications

Methyl 2-(3,4-dichlorophenyl)acrylate and similar compounds have been studied for their potential in copolymerization processes. For instance, 4-Chlorophenyl acrylate was prepared and copolymerized with methyl acrylate. These copolymers displayed significant thermal stability, making them suitable for applications in the leather industry as top coat and base coat materials (Thamizharasi, Srinivas, Sulochana, & Reddy, 1999).

Polymer Synthesis and Characterization

Another area of research involves the synthesis and characterization of polymers derived from compounds structurally similar to this compound. Studies have been conducted on the polymerization of cyclic monomers and their potential applications, which include higher reactivity in radical copolymerization compared to conventional monomers like methyl methacrylate (Moszner, Zeuner, Fischer, Rheinberger, Meijere, & Bagutski, 2003).

Corrosion Inhibition

Photo-cross-linkable polymers based on chlorophenyl compounds have shown promising results as corrosion inhibitors for mild steel in acidic environments. These inhibitors were found to be highly efficient and exhibited spontaneous physicochemical adsorption on steel surfaces, indicating potential industrial applications (Baskar, Kesavan, Gopiraman, & Subramanian, 2014).

Hydrocarbonylation and Dimerization Studies

Research into the hydrocarbonylation and dimerization of methyl acrylate, a compound related to this compound, has been explored. These studies focus on understanding the chemical processes and potential applications in creating various polymeric materials (Murata & Matsuda, 1982).

Safety and Hazards

While specific safety and hazard information for “Methyl 2-(3,4-dichlorophenyl)acrylate” was not found, it’s important to handle all chemicals with care. General safety measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used .

Orientations Futures

Mécanisme D'action

Target of Action

Methyl 2-(3,4-dichlorophenyl)acrylate is a complex compound with potential applications in various biochemical and chemical reactions . .

Mode of Action

It’s known that acrylates, in general, can participate in various chemical reactions, including free radical polymerization . In these reactions, the acrylate group can form a sigma bond with another molecule, leading to the formation of a new compound .

Biochemical Pathways

This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Pharmacokinetics

It’s known that the compound has a molecular weight of 23108 , which could influence its bioavailability and pharmacokinetic properties.

Result of Action

Given its potential participation in various chemical reactions, it’s plausible that the compound could have significant effects at the molecular level, potentially influencing the formation of new compounds through reactions such as free radical polymerization .

Propriétés

IUPAC Name |

methyl 2-(3,4-dichlorophenyl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2O2/c1-6(10(13)14-2)7-3-4-8(11)9(12)5-7/h3-5H,1H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKHZSFPASRZZQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=C)C1=CC(=C(C=C1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1254365-78-0 |

Source

|

| Record name | methyl 2-(3,4-dichlorophenyl)prop-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B3012483.png)

![(Z)-3-(3-([1,1'-biphenyl]-4-yl)-4-(2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl)-1H-pyrazol-1-yl)propanoic acid](/img/structure/B3012487.png)

![N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide](/img/structure/B3012488.png)

![3-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine](/img/structure/B3012489.png)

![6-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-2,3-dihydroisoindol-1-one](/img/structure/B3012497.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(4-isopropylphenyl)acetamide](/img/structure/B3012498.png)

![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-(piperidin-1-ylsulfonyl)benzoate](/img/structure/B3012505.png)